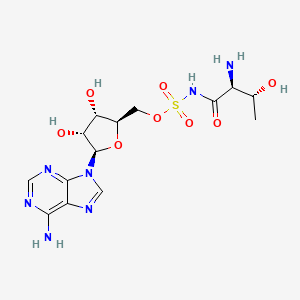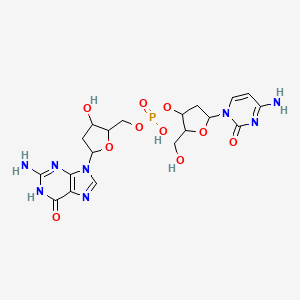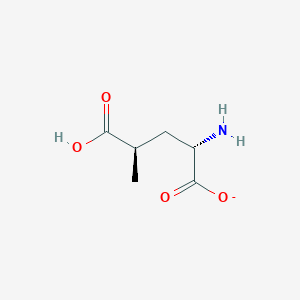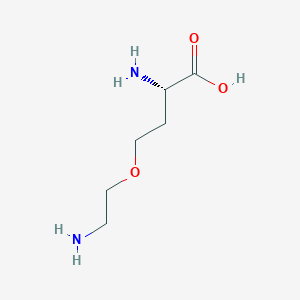![molecular formula C18H19ClN4O2 B10777428 2-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate](/img/structure/B10777428.png)
2-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes for CRA_10972 involve the formation of the benzimidazole core, followed by the attachment of the phenyl group. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. The phenyl group is then introduced through a substitution reaction . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity.
Análisis De Reacciones Químicas
CRA_10972 undergoes various types of chemical reactions, including:
Oxidation: CRA_10972 can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: CRA_10972 can undergo substitution reactions where functional groups on the phenyl or benzimidazole rings are replaced by other groups.
Aplicaciones Científicas De Investigación
CRA_10972 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: CRA_10972 is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of CRA_10972 involves its interaction with specific molecular targets. One known target is trypsin-1, an enzyme involved in protein digestion. CRA_10972 binds to the active site of trypsin-1, inhibiting its activity and thereby affecting various biological processes . The pathways involved in its mechanism of action include the inhibition of proteolytic activity and modulation of signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
CRA_10972 is unique among phenylbenzimidazoles due to its specific structural features and biological activities. Similar compounds include:
Propiedades
Fórmula molecular |
C18H19ClN4O2 |
|---|---|
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
6-chloro-2-[2-hydroxy-3-(2-methylpropoxy)phenyl]-1H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C18H19ClN4O2/c1-9(2)8-25-15-5-3-4-10(16(15)24)18-22-13-6-11(17(20)21)12(19)7-14(13)23-18/h3-7,9,24H,8H2,1-2H3,(H3,20,21)(H,22,23) |
Clave InChI |
RTSLVPMQUZXPBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC=CC(=C1O)C2=NC3=C(N2)C=C(C(=C3)C(=N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(10S,11R,12S,14S,16R,20R,21R,22S)-16-[(S)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2R,3R,7R,8S,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777359.png)


![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777373.png)


![5-(2-{2-[(Tert-butoxy-hydroxy-methyl)-amino]-1-hydroxy-3-phenyl-propylamino}-3-hydroxy-3-pentylamino-propyl)-2-carboxymethoxy-benzoic acid](/img/structure/B10777417.png)
![2-[2-(1-Amino-3-methylsulfanylpropyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid](/img/structure/B10777421.png)



![(10R,11S,12S,14R,16S,20S,21R,22S)-16-[(R)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2S,3S,7R,8R,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777446.png)

